molecular formula C15H21BrN2O2 B13658159 7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine

7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine

Cat. No.: B13658159
M. Wt: 341.24 g/mol
InChI Key: UHTDGEDQJIUYCM-UHFFFAOYSA-N
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Description

7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine: is a chemical compound that belongs to the class of benzoazepines. This compound is characterized by the presence of a bromine atom at the 7th position, a tert-butoxycarbonyl (Boc) protecting group at the 3rd position, and an amine group at the 1st position of the tetrahydrobenzoazepine ring. The structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine typically involves the following steps:

    Bromination: The starting material, 2,3,4,5-tetrahydro-1H-benzo[d]azepine, is brominated at the 7th position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Protection: The amine group at the 1st position is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the brominated intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 7th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine group for further functionalization.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the desired transformation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dichloromethane or methanol is commonly used for Boc deprotection.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Deprotected Amine: The free amine form of the compound after Boc removal.

    Oxidized or Reduced Products: Depending on the specific oxidation or reduction reaction performed.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: The compound serves as a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: It can be used as a building block for designing biological probes to study various biochemical pathways.

Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the field of central nervous system (CNS) disorders.

Industry:

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine is primarily determined by its interaction with molecular targets in biological systems. The compound can interact with various enzymes, receptors, and ion channels, modulating their activity. The presence of the bromine atom and the Boc protecting group can influence its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine
  • 7-Bromo-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
  • 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one

Comparison:

  • Structural Differences: The presence of different functional groups (e.g., Boc group, oxazinone ring) distinguishes these compounds from each other.
  • Reactivity: The reactivity of these compounds varies based on the functional groups present, influencing their suitability for different chemical reactions and applications.
  • Applications: While all these compounds can be used in organic synthesis and drug development, their specific applications may differ based on their unique structural features.

Properties

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

tert-butyl 5-amino-8-bromo-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-7-6-10-8-11(16)4-5-12(10)13(17)9-18/h4-5,8,13H,6-7,9,17H2,1-3H3

InChI Key

UHTDGEDQJIUYCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2)Br)C(C1)N

Origin of Product

United States

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